Epicorazine B

Antibacterial activity Structure-activity relationship Staphylococcus aureus

Researchers need stereochemically pure ETP references to isolate configuration effects from functional group changes. Epicorazine B (C18H16N2O6S2, MW 420.46) is the X-ray validated cis-trans defined standard. Unlike gliotoxin or uncharacterized isolates, this compound offers a defined comparator for antimicrobial (MIC MRSA: 12.5-25 µg/mL; C. albicans: 25 µg/mL) and cytotoxicity studies (IC50 FL cells: 10 µg/mL). - X-ray confirmed stereoisomer, not regioisomer - Documented antibacterial & antifungal activity - Cytotoxicity benchmark identical to Epicorazine A

Molecular Formula C18H16N2O6S2
Molecular Weight 420.5 g/mol
Cat. No. B15562428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicorazine B
Molecular FormulaC18H16N2O6S2
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2/t7-,8+,11-,12-,13-,14-,17+,18+/m0/s1
InChIKeyRCODXLGTKJXDNC-ODWYQEHYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicorazine B: Compound Overview and Identity


Epicorazine B is a well-defined secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class of fungal antibiotics, originally isolated from Epicoccum nigrum [1]. Its structure was elucidated by X-ray crystallography, confirming it is a stereoisomer of epicorazine A, differing specifically in a cis-trans configuration within the shared epidithiodiketopiperazine skeleton [1]. The compound is also produced by Epicoccum purpurascens and has been identified in the traditionally used mushroom Podaxis pistillaris, indicating its occurrence across diverse fungal taxa [2][3].

Stereochemical SAR
Cis-trans isomer pair for ETP scaffold structure-activity studies
Antimicrobial Screening
Moderate-potency reference for MRSA, VRE, and Candida albicans panels
Cytotoxicity Benchmarking
Defined stereoisomer for ETP-class cytotoxicity endpoint review

Epicorazine B vs. Epicorazine A: Stereochemical Differences


Compounds within the epidithiodiketopiperazine (ETP) class, including epicorazines A, B, and C, share a common core skeleton but exhibit distinct stereochemical and structural features that preclude simple interchange. X-ray crystallography has established that epicorazine B differs from epicorazine A in a cis-trans configuration, while epicorazine C represents a further structural variant [1]. Critically, available antimicrobial susceptibility data against Staphylococcus aureus demonstrate that these structural differences translate into quantifiably distinct biological activities: epicorazine A exhibits an MIC of 25 µg/mL, epicorazine B 50 µg/mL, and epicorazine C 75 µg/mL, representing a three-fold activity gradient across the series [2]. Additionally, production of epicorazine B is strain-specific; it was detected only in the two most active strains of Epicoccum purpurascens among seven tested, whereas compounds such as flavipin were common to all strains [3]. These findings confirm that epicorazine B cannot be considered a generic substitute for epicorazine A or C without quantitative, application-specific justification.

Epicorazine B
Epicorazine A
Cis-trans configurational difference alters protein-binding and redox potential; may not transfer directly in antimicrobial assays.
Epicorazine B
Gliotoxin (ETP class)
Class-level similarity does not ensure functional equivalence; gliotoxin exhibits markedly higher potency against MRSA.
Stereochemistry affects target engagement: identical IC50 in one cytotoxicity line does not guarantee same behavior in other models.
Substitution with Epicorazine A introduces uncontrolled stereochemical variables into study protocols.

Epicorazine B: Key Evidence & Comparisons


Structural Differentiation: Cis-Trans Isomerism

A direct head-to-head comparison within the same study demonstrates a clear activity gradient across the epicorazine series. Against S. aureus, epicorazine B exhibits an MIC of 50 µg/mL, which is 2-fold less active than epicorazine A (MIC 25 µg/mL) but 1.5-fold more active than epicorazine C (MIC 75 µg/mL) [1]. The comparator baseline includes ampicillin with an MIC of 0.05 µg/mL. This study provides the only available dataset where all three epicorazines were tested under identical experimental conditions, establishing a definitive potency rank order: epicorazine A > epicorazine B > epicorazine C.

Cis-Trans Isomerism
Direct comparison
Epicorazine B confirmed as discrete stereoisomer by X-ray crystallography; same molecular formula (C18H16N2O6S2) as Epicorazine A
Ensures procurement of stereochemically defined compound for reproducible SAR
Configurational difference, not regioisomerism
Antibacterial activity Structure-activity relationship Staphylococcus aureus

Strain-Specific Metabolite Production

Cross-study comparable cytotoxicity data reveal that epicorazine B exhibits differential potency across human cancer cell lines, with a notable selectivity window. The compound demonstrates an IC50 of 1.6 µM against HL-60 leukemia cells, contrasting sharply with IC50 values >10 µM against A549 lung adenocarcinoma cells and HCT-116 colon carcinoma cells . The 6.25-fold difference between HL-60 sensitivity and the >10 µM threshold for A549/HCT-116 indicates cell-line-specific cytotoxic activity. Comparable selectivity data for epicorazine A across this exact panel are not available in the literature, making this a distinct quantitative profile for epicorazine B.

Strain-Specific Production
Class-level inference
Epicorazine B detected in only 2 of 7 Epicoccum purpurascens strains, correlating with antimicrobial activity; flavipin present in all strains
Supports strain selection for bioactivity-guided sourcing
TLC-based; verification across larger panels recommended
Cytotoxicity Cancer cell lines Selectivity index

Cytotoxicity vs. Epicorazine A

A comparative study of seven Epicoccum purpurascens strains revealed that epicorazine B production correlates directly with superior antimicrobial activity. Among the seven strains tested, only two sporulated and exhibited conspicuous inhibition of Staphylococcus aureus and Trichophyton mentagrophytes growth [1]. Thin-layer chromatographic analysis demonstrated that epicorazine B was present exclusively in the extracts of these two most active strains, whereas flavipin was common to all seven strains [1]. This establishes epicorazine B as a discriminating chemical marker for highly active E. purpurascens isolates, distinguishing them from less active or inactive strains within the same species.

Cytotoxicity vs. Epicorazine A
Head-to-head
IC50 = 10 µg/mL (FL cells) for both Epicorazine B and A, identical within assay resolution
Supports cytotoxicity endpoint review; stereochemical difference does not abolish basic cellular activity
Single cell line; extrapolation to other models requires validation
Strain selection Natural product production Epicoccum purpurascens

Antimicrobial Activity Spectrum

The absolute stereochemical identity of epicorazine B has been unequivocally established through X-ray crystallographic determination, distinguishing it from its isomer epicorazine A. Comparative spectroscopic analysis (UV, IR, PMR, and CD) confirmed that both compounds share the identical epidithiodiketopiperazine skeleton, but X-ray diffraction revealed that their difference is attributable to a cis-trans configuration [1]. In contrast, epicorazine A was characterized spectroscopically without X-ray structural confirmation in the same series [1]. This crystallographic validation provides the definitive reference standard for epicorazine B's three-dimensional structure.

Antimicrobial Spectrum
Class-level inference
MRSA & VRE: 12.5–25 µg/mL; C. albicans: 25 µg/mL. Gliotoxin (ETP reference): MRSA 0.5–4 µg/mL (3–50× more potent)
Supports antimicrobial screening context with dual-pathogen activity
No direct Epicorazine A MIC comparison available
Stereochemistry Structural elucidation X-ray crystallography

Epicorazine B: Research Applications


Stereochemical SAR of ETP Antimicrobials

Epicorazine B is the optimal procurement choice when a research program requires a defined intermediate-activity reference compound within the epicorazine series. In direct comparative testing, epicorazine B (MIC 50 µg/mL against S. aureus) occupies the middle position of the activity gradient between epicorazine A (MIC 25 µg/mL) and epicorazine C (MIC 75 µg/mL) [1]. This makes epicorazine B essential for establishing structure-activity relationships where the cis-trans configurational difference relative to epicorazine A must be correlated with its 2-fold reduction in antibacterial potency. No other compound can serve as this intermediate benchmark within the series.

Broad-Spectrum Antimicrobial Screening

Procurement of epicorazine B is justified for screening campaigns targeting hematological malignancies based on its demonstrated selectivity window. The compound exhibits an IC50 of 1.6 µM against HL-60 leukemia cells, while showing substantially reduced activity (IC50 >10 µM) against solid tumor lines A549 (lung) and HCT-116 (colon) [1]. This ≥6.25-fold differential indicates preferential activity against hematopoietic cell lines, making epicorazine B a suitable positive control or screening candidate specifically for leukemia-focused programs, where broadly cytotoxic compounds would generate excessive false-positive signals.

Natural Product Chemotaxonomy Studies

Epicorazine B is the appropriate procurement choice for natural product chemists and microbiologists requiring a chemical marker to authenticate highly active Epicoccum purpurascens strains. Among seven Mediterranean E. purpurascens isolates, epicorazine B was detected exclusively in the two strains that demonstrated conspicuous antimicrobial activity against S. aureus and T. mentagrophytes, whereas the common metabolite flavipin was present in all strains [2]. Epicorazine B therefore serves as a discriminating analytical standard for identifying and selecting high-activity E. purpurascens strains for further investigation or production optimization.

Cytotoxicity Reference Standard for ETPs

Epicorazine B is the required procurement option for molecular modeling, docking studies, or pharmacophore development involving epidithiodiketopiperazine scaffolds where absolute stereochemistry must be rigorously defined. X-ray crystallography has unequivocally established the three-dimensional structure of epicorazine B, confirming the cis-trans configurational arrangement that distinguishes it from epicorazine A [3]. This crystallographically validated structure provides the definitive spatial coordinates necessary for accurate computational studies, whereas compounds characterized solely by spectroscopic methods lack this level of stereochemical certainty.

Application
Selection Property
Validation Focus
ETP stereochemical SAR studies
Stereochemically defined cis-trans isomer
Cis-trans configurational identity confirmation
Antimicrobial screening studies
Moderate-potency dual-pathogen reference
MIC endpoint against MRSA/VRE/C. albicans
Fungal chemotaxonomic studies
Phylogenetically distributed marker metabolite
Strain-specific production and bioactivity correlation
Cytotoxicity screening studies
Defined stereoisomer with reported IC50
FL cell line cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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